N-(1-methoxypropan-2-yl)-2-[(4-methylphenyl)sulfanyl]propanamide
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Overview
Description
N-(1-methoxypropan-2-yl)-2-[(4-methylphenyl)sulfanyl]propanamide is a synthetic organic compound It belongs to the class of amides and contains a sulfanyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-2-[(4-methylphenyl)sulfanyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylthiophenol and 2-bromo-1-methoxypropane.
Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 4-methylthiophenol and 2-bromo-1-methoxypropane to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable amine, such as propanamide, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-2-[(4-methylphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-2-[(4-methylphenyl)sulfanyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and amide groups may play a crucial role in binding to these targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-methoxypropan-2-yl)-2-[(4-chlorophenyl)sulfanyl]propanamide: Similar structure with a chlorine atom instead of a methyl group.
N-(1-methoxypropan-2-yl)-2-[(4-fluorophenyl)sulfanyl]propanamide: Similar structure with a fluorine atom instead of a methyl group.
Uniqueness
N-(1-methoxypropan-2-yl)-2-[(4-methylphenyl)sulfanyl]propanamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Properties
Molecular Formula |
C14H21NO2S |
---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C14H21NO2S/c1-10-5-7-13(8-6-10)18-12(3)14(16)15-11(2)9-17-4/h5-8,11-12H,9H2,1-4H3,(H,15,16) |
InChI Key |
ZTDFMOPAPBHGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC(C)COC |
Origin of Product |
United States |
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